An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-N-butyl-DL-propanamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-N-butyl-DL-propanamide
Foreword: A Molecule in Context
To the researchers, scientists, and drug development professionals who form the vanguard of pharmaceutical innovation, this guide addresses "2-Amino-N-butyl-DL-propanamide." While this molecule may not be a household name, its structural motifs—a chiral alpha-amino amide—place it within a chemical space of profound interest. It can be viewed as a potential synthetic precursor, a metabolite, or a process-related impurity in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, its structure bears relevance to compounds like Levetiracetam, an antiepileptic drug, where related amino amides are monitored as key impurities.[1]
The journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with data. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the bedrock upon which its entire development rests. These properties govern everything from its synthesis and purification to its formulation, bioavailability, and ultimate therapeutic efficacy and safety.
This document eschews a rigid template. Instead, it is structured to provide a practical and intellectually robust framework for the comprehensive physicochemical characterization of 2-Amino-N-butyl-DL-propanamide. Given the scarcity of publicly available experimental data for this specific entity, this guide will focus on the "how" and "why"—the experimental and computational methodologies that a senior scientist would employ to generate the necessary data package. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Compound Identification and Core Structural Features
The first step in any rigorous scientific evaluation is unambiguous identification. 2-Amino-N-butyl-DL-propanamide is a relatively simple molecule, yet its structure holds key features that predict its chemical behavior.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-N-butylpropanamide | [2] |
| CAS Number | 142923-47-5 | [2][3][4] |
| Molecular Formula | C₇H₁₆N₂O | [2][3][4] |
| Molecular Weight | 144.22 g/mol | [3][4] |
| Synonyms | 2-amino-N-butylpropanamide | [2] |
Structural Analysis:
-
Primary Amine (α-amino group): This is a basic center, readily protonated at physiological pH. Its pKa is a critical determinant of solubility and interaction with biological targets.
-
Secondary Amide Linkage: This group is generally stable and less reactive than an amine, but it is susceptible to hydrolysis under strong acidic or basic conditions.[5][6] The amide functionality also contributes to the molecule's polarity and hydrogen bonding capacity.[7][8]
-
Butyl Chain (N-alkyl group): This hydrophobic chain will significantly influence the molecule's lipophilicity. The length and branching of this alkyl group can impact hydration dynamics and overall solubility.[7][9]
-
Chiral Center: The "DL" designation indicates a racemic mixture of (R) and (S) enantiomers at the alpha-carbon. For any pharmaceutical application, the properties and activities of the individual enantiomers would need to be characterized separately.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical parameters. It directly impacts oral absorption, formulation development, and the design of in-vitro assays.[10] For a molecule like 2-Amino-N-butyl-DL-propanamide, we must consider two primary types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[11] It is invaluable in early discovery for ranking and flagging compounds with potential solubility liabilities.
-
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[11][12] It is the "gold standard" measurement required for late-stage development and formulation.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the definitive approach for determining thermodynamic solubility.[12][13] Its power lies in allowing the system to reach true equilibrium.
Causality Behind the Method: The goal is to ensure that the measured concentration represents the maximum amount of the compound that can be dissolved in a given medium when in equilibrium with its most stable solid form. The extended incubation time (24-72 hours) is crucial to allow for any potential polymorphic transformations to the most stable, and hence least soluble, form.[12]
Step-by-Step Protocol:
-
Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 5.0, pH 7.4 phosphate-buffered saline, and simulated gastric fluid without enzymes). The choice of pH is critical as the solubility of this basic amine will be highly pH-dependent.
-
Addition of Compound: Add an excess of solid 2-Amino-N-butyl-DL-propanamide to vials containing the prepared media. The excess should be visually apparent throughout the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C or 37°C) for 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid is removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes). As a secondary measure, filter the supernatant from the centrifugation step using a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute the final clear filtrate into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV or mass spectrometric detection (see Section 5).
-
Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray powder diffraction (XRPD) to confirm the solid form (e.g., crystalline, amorphous, or a specific polymorph) that was in equilibrium with the solution.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa): The pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 2-Amino-N-butyl-DL-propanamide, the primary alpha-amino group is the key ionizable center. Its pKa will dictate the molecule's charge state across the physiological pH range of the gastrointestinal tract (pH 1-8), which in turn profoundly affects its solubility, permeability, and potential for ionic interactions.
Given its structure as an aliphatic primary amine, the pKa is expected to be in the range of 9-10. This means it will be predominantly in its protonated, positively charged form at physiological pH.
Experimental Protocol: Potentiometric Titration
This is a classic and reliable method for pKa determination.
Causality Behind the Method: The principle is to monitor the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa. This method directly measures the buffering capacity of the ionizable group.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh and dissolve a sample of 2-Amino-N-butyl-DL-propanamide in deionized, CO₂-free water.
-
Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a precision burette.
-
Titration: Slowly titrate the solution with a standardized solution of hydrochloric acid (HCl). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve. Specialized software is often used to refine the pKa value from the derivative of the titration curve.
Computational Approaches
In silico methods can provide rapid pKa estimates, which are particularly useful in early discovery. These methods use quantitative structure-property relationship (QSPR) models or quantum mechanical calculations.[14][15][16] Density functional theory (DFT) coupled with a continuum solvent model can yield accurate pKa predictions, often with a mean absolute error of less than 0.5 pKa units when solution-phase geometries are considered.[14][15]
Lipophilicity: Balancing Solubility and Permeability
Lipophilicity, the "oil-loving" nature of a molecule, is a critical factor for membrane permeability and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For an ionizable compound like ours, the distribution coefficient (logD) is more relevant, as it measures the partitioning of all species (ionized and neutral) at a specific pH.[17]
Experimental Protocol: Shake-Flask for logD₇.₄
Causality Behind the Method: This method directly measures the partitioning of the compound between an aqueous phase buffered at a physiologically relevant pH (7.4) and a lipophilic phase (n-octanol). The pre-saturation of the solvents minimizes volume changes upon mixing.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing them vigorously and then allowing the phases to separate.
-
Partitioning: Add a known amount of 2-Amino-N-butyl-DL-propanamide to a mixture of the pre-saturated n-octanol and pH 7.4 buffer.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase by HPLC.
-
Calculation: The logD is calculated as: logD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for logD Determination via Shake-Flask.
Analytical Characterization and Stability Assessment
A pure compound is a prerequisite for accurate physicochemical measurements. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing purity and quantifying concentration.[1]
Protocol: Reverse-Phase HPLC Method Development
Causality Behind the Method: Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. For a polar, basic compound like 2-Amino-N-butyl-DL-propanamide, a mixed-mode column with both reverse-phase and ion-exchange characteristics could also be effective.[18] Derivatization is often required for sensitive detection if the molecule lacks a strong UV chromophore.[19][20][21]
Step-by-Step Protocol:
-
Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
The acidic modifier ensures the primary amine is protonated, leading to better peak shape.
-
-
Gradient Elution: Develop a gradient from low to high percentage of Mobile Phase B to elute the compound and any potential impurities. A typical starting gradient might be 5% to 95% B over 20 minutes.
-
Detection:
-
UV Detection: Monitor at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
-
Mass Spectrometry (MS): For higher sensitivity and specificity, couple the HPLC to a mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Forced Degradation and Stability Assessment
Understanding a compound's stability is mandated by regulatory agencies and is crucial for determining its shelf-life and storage conditions.[22][23][24] Forced degradation studies intentionally stress the compound to identify potential degradation pathways and to develop a stability-indicating analytical method.[5]
Protocol Outline:
-
Stress Conditions: Expose solutions of the compound to a range of stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 80°C (in solution and as solid).
-
Photostability: Exposure to UV/Visible light.
-
-
Analysis: At various time points, analyze the stressed samples using the developed HPLC method, coupled with MS (LC-MS) to identify the mass of any degradation products.
-
Method Validation: The HPLC method is considered "stability-indicating" if it can resolve the parent compound from all degradation products.
Conclusion and Future Outlook
This guide has laid out a comprehensive framework for the physicochemical characterization of 2-Amino-N-butyl-DL-propanamide. While specific experimental values for this molecule are not widely published, the methodologies described herein represent the standard by which such a compound would be evaluated in a modern drug discovery and development setting.
The key takeaways for any scientist approaching this molecule are:
-
Its properties will be dominated by the basic primary amine and the hydrophobic N-butyl group.
-
Solubility and partitioning will be highly pH-dependent.
-
A robust, stability-indicating HPLC method is essential for all quantitative studies.
-
For any potential pharmaceutical use, the racemic mixture would need to be resolved and the individual enantiomers characterized.
The protocols and rationale provided in this document serve as a starting point for the rigorous scientific investigation required to unlock the full potential of this, and similar, molecules.
References
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]
-
Levetiracetam Impurities and Related Compound. Veeprho. Available at: [Link]
- A review of methods for solubility determination in biopharmaceutical drug characteris
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available at: [Link]
-
In vitro solubility assays in drug discovery. (2008). PubMed. Available at: [Link]
-
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A. Available at: [Link]
-
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A. Available at: [Link]
-
2-Amino-N-(sec-butyl)propanamide hydrochloride. PubChem. Available at: [Link]
-
Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PubMed Central. Available at: [Link]
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). [Source Not Provided]
-
Levetiracetam Impurity C - CAS - 72762-00-6. Axios Research. Available at: [Link]
- Simple Method for the Estimation of pKa of Amines†. [Source Not Provided]
-
HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
-
Levetiracetam - Impurity C. Pharmaffiliates. Available at: [Link]
-
State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital. Available at: [Link]
-
Levetiracetam EP Impurity C. Alentris Research Pvt. Ltd. Available at: [Link]
-
Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. (2022). PubMed. Available at: [Link]
-
Amide or Amino HPLC Columns What are the Differences. (2025). Tech Information. Available at: [Link]
-
Synthesis and Properties of N-Alkyl Amide Sulfates. (2003). Langmuir. Available at: [Link]
-
LogD. (2019). Cambridge MedChem Consulting. Available at: [Link]
- The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). [Source Not Provided]
- Synthesis method for 2-aminobutanamide. (2015). Google Patents.
- Drastic influence of amide functionality and alkyl chain length dependent physical, thermal and structural properties of new pyridinium-amide cation based biodegradable room temperature ionic liquids. (2022). [Source Not Provided]
-
Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. (1998). The Journal of Physical Chemistry A. Available at: [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PubMed Central. Available at: [Link]
-
Synthesis and bio-physicochemical properties of amide-functionalized N-methylpiperazinium surfactants. (2014). PubMed. Available at: [Link]
- Chemical synthesis method for of 2-amino-butanamide hydrochloride. (2010). Google Patents.
- Method for synthesizing (S)-2-aminobutanamide. (2016). Google Patents.
- A kind of synthetic method of 2 amino-butanamide. (2015). Google Patents.
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]
- Preparation of 2-amino-n-butanol. (1978). Google Patents.
-
142923-47-5| Chemical Name : 2-Amino-N-butyl-DL-propaNAmide. Pharmaffiliates. Available at: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). European Medicines Agency. Available at: [Link]
-
(PDF) Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. (2021). ResearchGate. Available at: [Link]
-
Recent Trends in Stability Testing of Pharmaceutical Products: A Review. (2026). ResearchGate. Available at: [Link]
- Stability Testing of Pharmaceutical Products. (2012). [Source Not Provided]
-
Proteins & Peptides Stability Testing. CD Formulation. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 2-Amino-N-butyl-DL-propanamide | 142923-47-5 [sigmaaldrich.com]
- 3. arctomsci.com [arctomsci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 7. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. raytor.com [raytor.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. cmst.eu [cmst.eu]
- 18. helixchrom.com [helixchrom.com]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. bevital.no [bevital.no]
- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. researchgate.net [researchgate.net]
- 24. japsonline.com [japsonline.com]

